N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h3-7,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQLUJIIWAEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)-3,4-dimethyl-5-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer activity. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-benzenesulfonamide: Lacks the nitro and methyl groups, which may affect its reactivity and biological activity.
N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide: Lacks the nitro group, which may reduce its potential as an antibacterial or anticancer agent.
N-(furan-2-ylmethyl)-5-nitrobenzenesulfonamide: Lacks the methyl groups, which may influence its solubility and reactivity.
Uniqueness
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which can confer specific reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Biological Activity
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including the nitro and sulfonamide groups. These functional groups contribute to its biological activity, particularly in antibacterial and anticancer applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of this compound typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is facilitated by bases such as triethylamine or pyridine in organic solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14N2O5S |
| InChI | InChI=1S/C13H14N2O5S/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h3-7,14H,8H2,1-2H3 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antibacterial Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with bacterial cellular components. This mechanism is crucial for its antibacterial properties.
- Anticancer Activity : The sulfonamide moiety mimics natural substrates, potentially inhibiting enzyme activity related to cancer cell proliferation.
- Target Interactions : Research indicates that this compound may target specific enzymes or receptors involved in bacterial infections and cancer pathways.
Research Findings
Several studies have investigated the biological activity of this compound:
Antibacterial Studies
Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures have demonstrated effectiveness against drug-resistant strains.
Anticancer Studies
In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines. The presence of both nitro and sulfonamide groups appears to enhance its efficacy compared to similar compounds lacking these functionalities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-benzenesulfonamide | Lacks nitro and methyl groups | Reduced reactivity |
| N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide | Lacks nitro group | Lower antibacterial potential |
| N-(furan-2-ylmethyl)-5-nitrobenzenesulfonamide | Lacks methyl groups | Affects solubility and reactivity |
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus with an MIC value lower than that of standard antibiotics.
- Case Study on Anticancer Activity : Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. The study reported a notable decrease in cell viability at concentrations as low as 10 µM.
Q & A
Q. Q1: What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling a furan-2-ylmethylamine derivative with a sulfonyl chloride precursor under basic conditions. For example:
- Step 1: React 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with furan-2-ylmethylamine in a polar aprotic solvent (e.g., dichloromethane or DMF).
- Step 2: Use a base like triethylamine (1.5–2.0 equivalents) to neutralize HCl byproducts .
- Optimization: Temperature (0–25°C), reaction time (12–24 h), and stoichiometric ratios (1:1.1 sulfonyl chloride:amine) are critical. Monitor via TLC or HPLC for intermediate stability, as nitro groups may degrade under prolonged heating .
Q. Q2: How can researchers resolve structural ambiguities in this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis:
- X-ray Crystallography: Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve nitro-group orientation and sulfonamide conformation .
- HRMS: Validate molecular formula (e.g., [M+H]+ at m/z 355.08) with <2 ppm error .
Reactivity and Functional Group Transformations
Q. Q3: What strategies are effective for selectively reducing the nitro group in this compound without degrading the sulfonamide or furan moieties?
Methodological Answer:
- Catalytic Hydrogenation: Use Pd/C or Raney Ni under mild H2 pressure (1–3 atm) in ethanol at 25–40°C. Monitor pH to avoid acidic degradation of the sulfonamide .
- Chemical Reduction: Employ Fe/HCl or SnCl2 in aqueous HCl, but limit reaction time (<2 h) to prevent furan ring opening .
- Selectivity Control: Add thiourea or other poisoning agents to suppress over-reduction to amine derivatives .
Q. Q4: How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., elastase or kinases). Focus on sulfonamide-furan interactions with catalytic residues .
- MD Simulations: Analyze stability of ligand-enzyme complexes in explicit solvent (e.g., GROMACS) over 100 ns to assess nitro-group electrostatic contributions .
- SAR Studies: Modify nitro substituents to electron-withdrawing groups (e.g., cyano) and evaluate IC50 shifts in vitro .
Data Contradictions and Reproducibility
Q. Q5: How should researchers address discrepancies in reported yields or spectroscopic data for this compound across studies?
Methodological Answer:
- Source Validation: Cross-check synthetic protocols from peer-reviewed journals (e.g., Acta Crystallographica ) and avoid non-curated databases.
- Reaction Monitoring: Use in situ IR or LC-MS to detect intermediates (e.g., nitroso derivatives) that may cause variability .
- Batch Analysis: Compare multiple synthesis batches statistically (ANOVA) to identify outliers due to trace impurities (e.g., residual solvents) .
Stability and Storage
Q. Q6: What are the critical stability parameters for long-term storage of this compound in research settings?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent nitro-group photodegradation .
- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers; sulfonamides hydrolyze under acidic/humid conditions .
- Purity Monitoring: Conduct HPLC every 6 months (C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced Applications in Material Science
Q. Q7: What methodologies are suitable for investigating the corrosion inhibition properties of this compound on metal surfaces?
Methodological Answer:
- Electrochemical Testing: Use potentiodynamic polarization (e.g., Gamry Potentiostat) in 1 M HCl to measure corrosion current density (Icorr) and inhibition efficiency .
- Surface Analysis: Perform SEM-EDS or AFM to assess adsorbed sulfonamide layers on mild steel .
- Synergistic Studies: Combine with iodide ions to enhance inhibition efficiency via co-adsorption mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
